molecular formula C10H16ClN3O2 B2931814 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1713162-80-1

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No. B2931814
CAS RN: 1713162-80-1
M. Wt: 245.71
InChI Key: YZYDDVBFNMCHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula of the compound is C9H15Cl2N3O .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” is represented by the empirical formula C9H15Cl2N3O . More detailed structural information, such as the 3D structure, was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” are not fully detailed in the available resources. It is known to be a solid .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the effectiveness of pyrimidine derivatives in combating a range of bacterial and fungal pathogens. For instance, compounds synthesized from 2-amino-4-chloro-6-methoxypyrimidine have shown potent antibacterial and antifungal activity against pathogens such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella, Candida albicans, Candida tropicalis, and Aspergillus fumigatus (Al-Masoudi et al., 2015). Molecular modeling studies complement these findings by illustrating the interactions contributing to the antimicrobial efficacy of these compounds.

Corrosion Inhibition

Piperidine derivatives, including those related to the pyrimidine structure, have been evaluated for their roles in corrosion inhibition, particularly for the protection of iron surfaces. Quantum chemical and molecular dynamics simulation studies have been conducted to assess the adsorption and inhibition properties of these derivatives. Such research elucidates the electronic properties and adsorption behaviors that contribute to their effectiveness in corrosion inhibition (Kaya et al., 2016).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from the interaction of pyrimidine with other chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies highlight the potential of such compounds to inhibit cyclooxygenase enzymes (COX-1/COX-2), offering promising avenues for the development of new medications for treating pain and inflammation (Abu‐Hashem et al., 2020).

Drug Metabolism and Pharmacokinetics

Research into the metabolism, excretion, and pharmacokinetics of compounds related to pyrimidine structures, such as dipeptidyl peptidase IV inhibitors, provides insights into their potential therapeutic applications, particularly in the management of type 2 diabetes. Such studies offer detailed analyses of the metabolic pathways and elimination processes of these compounds in various species, including humans (Sharma et al., 2012).

Antiviral Activity

Pyrimidine derivatives have been investigated for their antiviral properties, with particular focus on their effectiveness against HIV-1. The synthesis and evaluation of compounds featuring the pyrimidine structure have led to the discovery of non-nucleoside reverse transcriptase inhibitors, showcasing the potential of these compounds in antiretroviral therapy (Romero et al., 1994).

properties

IUPAC Name

4-methoxy-2-piperidin-4-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-14-9-4-7-12-10(13-9)15-8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYDDVBFNMCHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride

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